molecular formula C10H13ClFN B2806482 4-Fluoro-2-phenylpyrrolidine;hydrochloride CAS No. 1892446-58-0

4-Fluoro-2-phenylpyrrolidine;hydrochloride

Katalognummer: B2806482
CAS-Nummer: 1892446-58-0
Molekulargewicht: 201.67
InChI-Schlüssel: WAUSTNLBWNOSTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-phenylpyrrolidine;hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-phenylpyrrolidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-phenylpyrrolidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-fluoro-2-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUSTNLBWNOSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 4-Fluoro-2-phenylpyrrolidine HCl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in natural products and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective biological activity.[3] The subject of this guide, 4-Fluoro-2-phenylpyrrolidine, represents a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. The strategic introduction of fluorine and a phenyl group onto the pyrrolidine core creates a molecule with a unique blend of lipophilicity, polarity, and conformational rigidity.

The fluorine atom, in particular, is not merely a passive substituent. Its powerful inductive effect can profoundly influence the pyrrolidine ring's pucker, the basicity of the nitrogen atom, and the metabolic stability of adjacent C-H bonds.[4] These stereoelectronic effects make 4-fluoro-substituted prolines and pyrrolidines highly sought-after building blocks for enhancing the conformational stability of peptides and proteins.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 4-Fluoro-2-phenylpyrrolidine HCl salt. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your synthetic campaigns. The protocols described herein are designed to be robust and adaptable, serving as a validated starting point for the synthesis of novel derivatives for drug discovery programs.

Chapter 1: Structural Analysis and Reactivity Profile

Before embarking on synthetic modifications, a thorough understanding of the substrate's reactivity is paramount. The 4-Fluoro-2-phenylpyrrolidine scaffold presents several key sites for functionalization, with reactivity at each site governed by the interplay of steric and electronic factors.

  • The Secondary Amine (N-H) : The nitrogen atom is the most nucleophilic and basic site in the molecule. As the hydrochloride salt, the nitrogen is protonated. Liberation of the free base with a suitable inorganic or organic base is the necessary first step for any N-functionalization reaction. The pKa of the pyrrolidine nitrogen is influenced by the electron-withdrawing effect of the C4-fluoro substituent, rendering it slightly less basic than pyrrolidine itself.

  • The C2 and C5 Positions (α-C-H Bonds) : The C-H bonds adjacent to the nitrogen are activated towards deprotonation and subsequent functionalization. The C2 position is sterically encumbered by the phenyl group, which will direct many transformations to the C5 position. However, the C2-H is also benzylic, which can influence its reactivity in certain radical or oxidative processes.

  • The C4 Position (C-F Bond) : The carbon-fluorine bond is exceptionally strong and generally unreactive under standard functionalization conditions. Its primary role is electronic, modulating the properties of the rest of the ring.

  • The Phenyl Ring : The aromatic ring offers a platform for electrophilic aromatic substitution (EAS). The pyrrolidinyl group is an activating, ortho-, para-director. However, under many reaction conditions, the nitrogen atom is the more reactive site. Selective functionalization of the phenyl ring typically requires N-protection.

The following diagram illustrates the key reactive zones of the 4-Fluoro-2-phenylpyrrolidine free base.

Caption: Reactivity map of the 4-Fluoro-2-phenylpyrrolidine scaffold.

Chapter 2: N-Functionalization Protocols

Direct modification of the pyrrolidine nitrogen is the most straightforward strategy for generating analog libraries. These reactions leverage the nucleophilicity of the nitrogen lone pair.

General Preliminary Step: Free Base Generation

Causality: The starting material is an HCl salt, where the nitrogen is protonated and non-nucleophilic. A stoichiometric amount of base is required to liberate the free amine for subsequent reactions.

Protocol:

  • Dissolve 4-Fluoro-2-phenylpyrrolidine HCl (1.0 equiv) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Add a base (1.1-1.5 equiv). The choice of base depends on the subsequent reaction. For many applications, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. For reactions requiring complete deprotonation, an aqueous solution of NaOH or K₂CO₃ can be used in a biphasic extraction.

  • If using an aqueous base, separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and use the resulting solution of the free base directly. If using an amine base, it can often remain in the reaction mixture.

Protocol 2.1: N-Alkylation via Reductive Amination

Expertise & Experience: Reductive amination is a robust and high-yielding method for N-alkylation that avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and lower yields. The reaction proceeds via the formation of an iminium ion, which is then reduced in situ.[6] This method is particularly effective for introducing primary and secondary alkyl groups.

Workflow Diagram:

cluster_reactants Reactants & Reagents start 4-Fluoro-2-phenylpyrrolidine (Free Base) mix Combine and Stir (Imine/Iminium Formation) start->mix aldehyde Aldehyde or Ketone (R-CHO) aldehyde->mix reductant Reducing Agent (e.g., NaBH(OAc)₃) add_reductant Add Reducing Agent reductant->add_reductant solvent Solvent (e.g., DCE, DCM) solvent->mix product N-Alkyl-4-fluoro-2-phenylpyrrolidine mix->add_reductant reaction Stir at RT add_reductant->reaction Reaction Progress (Monitored by TLC/LCMS) workup Aqueous Workup & Extraction reaction->workup Reaction Complete purification Column Chromatography workup->purification Crude Product purification->product

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol:

  • To a solution of 4-Fluoro-2-phenylpyrrolidine free base (1.0 equiv) in 1,2-dichloroethane (DCE) or DCM (0.1 M), add the desired aldehyde or ketone (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Acetic acid (0.1 equiv) can be added as a catalyst.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Safety Note: The addition may cause gas evolution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

EntryAldehyde/KetoneProductTypical Yield
1BenzaldehydeN-Benzyl-4-fluoro-2-phenylpyrrolidine>90%
2AcetoneN-Isopropyl-4-fluoro-2-phenylpyrrolidine>85%
3CyclohexanoneN-Cyclohexyl-4-fluoro-2-phenylpyrrolidine>90%
4IsobutyraldehydeN-Isobutyl-4-fluoro-2-phenylpyrrolidine>85%
Protocol 2.2: N-Acylation

Expertise & Experience: N-acylation is a fundamental transformation that converts the amine into a less basic, neutral amide. This is critical for several reasons: amides are common pharmacophores, the reaction is typically high-yielding, and the resulting N-acyl group can serve as a protecting group for further functionalization at other sites (e.g., the phenyl ring).

Detailed Protocol:

  • Generate the free base of 4-Fluoro-2-phenylpyrrolidine (1.0 equiv) in DCM as described previously. Include a tertiary amine base such as triethylamine (1.5 equiv) in the solution to act as an acid scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting amide is often pure enough for subsequent steps, but can be further purified by flash chromatography or recrystallization if necessary.

EntryAcylating AgentProductTypical Yield
1Acetyl ChlorideN-Acetyl-4-fluoro-2-phenylpyrrolidine>95%
2Benzoyl ChlorideN-Benzoyl-4-fluoro-2-phenylpyrrolidine>95%
3Boc AnhydrideN-Boc-4-fluoro-2-phenylpyrrolidine>98%
4Methanesulfonyl ChlorideN-Mesyl-4-fluoro-2-phenylpyrrolidine>90%

Chapter 3: C-H Functionalization Strategies

Direct functionalization of C-H bonds is a powerful strategy that streamlines synthesis by avoiding pre-functionalization steps.[6] For the pyrrolidine ring, the α-C-H bonds are the most accessible for this type of transformation.

Trustworthiness: The protocols for C-H functionalization are more advanced and often require careful control of reaction conditions. The choice of strategy depends heavily on whether the nitrogen is protected. N-protection, typically with a Boc group, is a common tactic to facilitate selective α-C-H lithiation and subsequent reaction with an electrophile.[6][7]

Protocol 3.1: α-Arylation of N-Boc-Protected Pyrrolidine

Expertise & Experience: This protocol describes a diastereoselective α-lithiation/arylation sequence. The N-Boc group is crucial as it acidifies the α-protons and can act as a directing group. The reaction typically proceeds with high diastereoselectivity, influenced by the existing stereocenters.

Mechanism Overview:

A N-Boc-4-fluoro-2-phenylpyrrolidine C α-Lithiated Intermediate (Configurationally stable) A->C Deprotonation B s-BuLi / Sparteine (-78 °C, THF) B->C E α-Arylated Product C->E Cross-Coupling D Electrophile Addition (e.g., Ar-X, Pd Catalyst) D->E

Caption: Simplified mechanism for α-C-H arylation.

Detailed Protocol:

  • Prepare N-Boc-4-fluoro-2-phenylpyrrolidine using Protocol 2.2.

  • To a solution of the N-Boc protected starting material (1.0 equiv) and (-)-sparteine (1.2 equiv) in dry THF (0.1 M) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Add sec-butyllithium (s-BuLi) (1.2 equiv, solution in hexanes) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 3 hours.

  • In a separate flask, prepare a mixture of the aryl halide (e.g., 4-iodotoluene, 1.5 equiv) and a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) with a suitable phosphine ligand (e.g., P(t-Bu)₃, 10 mol%) in THF.

  • Cannulate the lithiated pyrrolidine solution into the palladium/aryl halide mixture at room temperature. Note: This transmetalation and coupling step may vary significantly in conditions based on the specific coupling partners.[8]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the α-functionalized product.

Note: This is a representative, advanced protocol. Yields and diastereoselectivity are highly substrate-dependent. Simpler electrophiles, such as alkyl halides, can sometimes be used in place of the palladium-catalyzed cross-coupling step.

References

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters.Organic Chemistry Frontiers (RSC Publishing).
  • Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A.
  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine deriv
  • A new path to enantioselective substituted pyrrolidines.Mapping Ignorance.
  • Direct α-C–H Bond Functionaliz
  • Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.Journal of the American Chemical Society.
  • Formal Fluorinative Ring Opening of 2-Benzoylpyrrolidines Utilizing[9][10]-Phospha-Brook Rearrangement for Synthesis of 2-Aryl-3-fluoropiperidines. Organic Letters - ACS Publications.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • Ring-opening fluorination via C–C bond cleavage: An efficient approach to diverse fluorinated molecules.
  • Ring-opening fluorination of bicyclic azaarenes.Chemical Science (RSC Publishing).
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.Macmillan Group - Princeton University.
  • Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
  • 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide.PubMed.
  • Practical syntheses of 4-fluoroprolines.PMC - NIH.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.PMC.

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to 4-Fluoro-2-phenylpyrrolidine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher in drug discovery, the strategic incorporation of fluorine is a gateway to optimizing molecular properties. This guide offers an in-depth technical comparison of 4-fluoro-2-phenylpyrrolidine and its non-fluorinated parent compound, 2-phenylpyrrolidine. By dissecting their synthesis, physicochemical characteristics, and pharmacological profiles, we aim to provide a comprehensive resource for scientists and drug development professionals navigating the nuanced world of fluorinated scaffolds.

The introduction of a single fluorine atom can profoundly reshape a molecule's behavior, influencing its basicity, lipophilicity, metabolic fate, and interaction with biological targets.[1] This guide will explore these transformations within the context of the privileged 2-phenylpyrrolidine scaffold, a core structural motif in numerous centrally active agents.

Physicochemical Properties: A Tale of Two Rings

The substitution of a hydrogen atom with fluorine on the pyrrolidine ring induces significant shifts in its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

A lower pKa can be advantageous in drug design, as it can reduce off-target interactions with acidic biopolymers and modulate the ionization state at physiological pH, potentially impacting cell permeability and oral bioavailability.[1]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. The impact of fluorination on logP is complex and context-dependent. While fluorine is the most electronegative element, a single fluorine atom is relatively small and can participate in hydrogen bonding, sometimes leading to a decrease in lipophilicity. Conversely, in other contexts, the replacement of a polar C-H bond with a more nonpolar C-F bond can increase lipophilicity.

CompoundPredicted pKaComputed logP
2-Phenylpyrrolidine10.131.8[2][3]
4-Fluoro-2-phenylpyrrolidine~9.71 (estimated)Not available

Table 1: Comparison of Predicted Physicochemical Properties.

Synthesis of 4-Fluoro-2-phenylpyrrolidine and 2-Phenylpyrrolidine

The synthesis of these pyrrolidine derivatives can be achieved through various established synthetic routes. Below are representative protocols for the preparation of both the fluorinated and non-fluorinated analogs.

Experimental Protocol: Synthesis of 2-Phenylpyrrolidine

A common and effective method for the synthesis of 2-phenylpyrrolidine is the reduction of 2-phenyl-1-pyrroline.[4]

Step 1: Synthesis of 2-Phenyl-1-pyrroline

A detailed procedure for the synthesis of 2-phenyl-1-pyrroline from N-vinylpyrrolidin-2-one and ethyl benzoate is described in Organic Syntheses.[4] This involves the formation of 3-benzoyl-N-vinylpyrrolidin-2-one followed by acidic hydrolysis and cyclization.

Step 2: Reduction of 2-Phenyl-1-pyrroline to 2-Phenylpyrrolidine

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_phenyl_1_pyrroline 2-Phenyl-1-pyrroline dissolve Dissolve in Ethanol 2_phenyl_1_pyrroline->dissolve add_nabh4 Add Sodium Borohydride (NaBH4) dissolve->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography 2_phenylpyrrolidine 2-Phenylpyrrolidine chromatography->2_phenylpyrrolidine

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-1-pyrroline (1.0 eq) in ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-phenylpyrrolidine.

Experimental Protocol: Synthesis of 4-Fluoro-2-phenylpyrrolidine

The synthesis of 4-fluoro-2-phenylpyrrolidine can be approached through a multi-step sequence starting from 4-fluorobenzaldehyde.

G cluster_start Starting Materials cluster_henry Henry Reaction cluster_reduction1 Nitro Reduction cluster_cyclization Cyclization cluster_reduction2 Lactam Reduction cluster_product Final Product 4_fluorobenzaldehyde 4-Fluorobenzaldehyde henry_reaction Base-catalyzed condensation 4_fluorobenzaldehyde->henry_reaction nitroethane Nitroethane nitroethane->henry_reaction nitro_reduction Reduction of nitro group (e.g., H2, Pd/C) henry_reaction->nitro_reduction intramolecular_cyclization Intramolecular cyclization nitro_reduction->intramolecular_cyclization lactam_reduction Reduction of lactam (e.g., LiAlH4) intramolecular_cyclization->lactam_reduction 4_fluoro_2_phenylpyrrolidine 4-Fluoro-2-phenylpyrrolidine lactam_reduction->4_fluoro_2_phenylpyrrolidine

Methodology:

  • Henry Reaction: React 4-fluorobenzaldehyde with nitroethane in the presence of a base (e.g., ammonium acetate) to form 1-(4-fluorophenyl)-2-nitroprop-1-ene.

  • Michael Addition and Cyclization: Perform a Michael addition of a suitable carbanion (e.g., from diethyl malonate) to the nitroalkene, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a substituted pyrrolidinone.

  • Decarboxylation: If necessary, remove the ester group via hydrolysis and decarboxylation.

  • Lactam Reduction: Reduce the resulting 4-fluoro-5-phenylpyrrolidin-2-one with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to yield 4-fluoro-2-phenylpyrrolidine.

  • Purification: Purify the final product by column chromatography.

Metabolic Stability: The Fluorine Shield

A significant driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[5][6][7][8] The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond. By strategically placing a fluorine atom at a metabolically vulnerable position, the overall metabolic clearance of a compound can be reduced, leading to improved pharmacokinetic properties.

While direct comparative metabolic stability data for 4-fluoro-2-phenylpyrrolidine and 2-phenylpyrrolidine is not available, it is highly probable that the fluorinated analog would exhibit greater stability in in vitro microsomal assays. The C4 position of the pyrrolidine ring is a potential site for hydroxylation. The presence of a fluorine atom at this position would block this metabolic pathway, likely leading to a longer half-life.

Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its depletion over time in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Pharmacological Profile: Fine-Tuning Receptor Interactions

The introduction of fluorine can also modulate the pharmacological profile of a molecule by altering its binding affinity and functional activity at target receptors. The phenylpyrrolidine scaffold is known to interact with various monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9]

While specific receptor binding data for 4-fluoro-2-phenylpyrrolidine and 2-phenylpyrrolidine is scarce, studies on related analogs provide valuable insights. For instance, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives showed that substitution on the phenyl ring, including with fluorine, generally led to lower affinity for the dopamine D2-like receptor.[10] However, in a different series of 2-aminopentanophenones, certain fluorinated analogs displayed potent and selective inhibition of DAT and NET.[9]

This suggests that the effect of fluorination on receptor binding is highly dependent on the specific location of the fluorine atom and the overall structure of the molecule. It is plausible that the fluorine atom in 4-fluoro-2-phenylpyrrolidine could influence the conformation of the pyrrolidine ring or engage in specific interactions within the binding pocket of a target receptor, thereby altering its affinity and selectivity profile compared to the non-fluorinated analog.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Prepare a suitable assay buffer.

  • Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Wash the filters and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The strategic fluorination of the 2-phenylpyrrolidine scaffold to yield 4-fluoro-2-phenylpyrrolidine presents a compelling strategy for modulating key drug-like properties. Based on established principles of medicinal chemistry and data from related analogs, it is reasonable to anticipate that 4-fluoro-2-phenylpyrrolidine will exhibit a lower pKa and enhanced metabolic stability compared to its non-fluorinated counterpart. The impact on lipophilicity and receptor binding affinity is more difficult to predict and would require empirical determination.

This guide provides a foundational framework for researchers interested in exploring the potential of fluorinated phenylpyrrolidines. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds. Further investigation into the specific pharmacological profile of 4-fluoro-2-phenylpyrrolidine is warranted to fully elucidate its potential as a scaffold for the development of novel therapeutics targeting the central nervous system. The "fluorine advantage" lies not just in a single property enhancement but in the multifaceted and often synergistic improvements that can be achieved through its judicious application in drug design.

References

  • PubChem. (R)-2-Phenylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. Available from: [Link]

  • FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). Available from: [Link]

  • PubChem. 2-Phenylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available from: [Link]

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. Available from: [Link]

  • 2-phenyl-1-pyrroline. Organic Syntheses Procedure. Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC. National Center for Biotechnology Information. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Request PDF. ResearchGate. Available from: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available from: [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. Available from: [Link]

  • Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. PubMed. Available from: [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available from: [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Available from: [Link]

  • DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. Download Table. ResearchGate. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. National Center for Biotechnology Information. Available from: [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. Available from: [Link]

  • The mechanism of action of NaBH4 (upper) and NaBH4Metal salt (bottom) in reducing ketoproline (1). ResearchGate. Available from: [Link]

  • Calculate Partition Coefficients. LogP Prediction Software. ACD/Labs. Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available from: [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Available from: [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available from: [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Preparation of 4-fluorobenzaldehyde. PrepChem.com. Available from: [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available from: [Link]

  • "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. ScholarWorks @ UTRGV. Available from: [Link]

  • Neuropharmacological profile of a high-affinity ligand of 5-HT1A receptors, 4-phenyl-1-[4-(2-naphtalimido)butyl]-piperazine. R Discovery. Available from: [Link]

  • Synthetic method of 4-fluorobenzaldehyde. Google Patents.
  • 2-Phenylpyrrolidine. Pharmaffiliates. Available from: [Link]

  • LogP of Chemical Structures. Kaggle. Available from: [Link]

  • Partial 2D pharmacophore for 5-HT 1A receptor affinity. ResearchGate. Available from: [Link]

  • 4-Fluorobenzaldehyde. Chem-Impex. Available from: [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. OCHEM. Available from: [Link]

  • Production of 4-fluorobenzaldehyde. Google Patents.
  • Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. SciELO South Africa. Available from: [Link]

Sources

A Comparative Guide to the Bioactivity of Fluorinated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate and enhance the therapeutic potential of drug candidates. When combined with the privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle prevalent in numerous natural products and pharmaceuticals, the introduction of fluorine can lead to profound improvements in biological activity. This guide provides a comprehensive comparison of the bioactivity of fluorinated pyrrolidine derivatives against their non-fluorinated counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Fluorine Advantage: A Physicochemical Perspective

The unique electronic properties of fluorine, the most electronegative element, are central to its transformative effects on drug molecules.[1][2] The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (LogP), metabolic stability, and conformational preferences. These modifications, in turn, can dramatically influence a compound's pharmacokinetic and pharmacodynamic profile.

One of the key consequences of introducing fluorine is the modulation of the basicity of the pyrrolidine nitrogen. The strong electron-withdrawing nature of fluorine can lower the pKa of the nitrogen atom, which can be advantageous for reducing off-target interactions and improving oral bioavailability by increasing the proportion of the more membrane-permeable neutral form at physiological pH.

Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic attack by metabolic enzymes like cytochrome P450. This "metabolic blocking" effect can enhance a drug's half-life and overall exposure in the body.[3]

The introduction of fluorine can also induce subtle conformational changes in the pyrrolidine ring, which can lead to enhanced binding affinity and selectivity for its biological target. These conformational effects, coupled with the potential for fluorine to participate in favorable intermolecular interactions within a protein's binding pocket, can translate into a significant boost in potency.

Below is a table summarizing the comparative physicochemical properties of a fluorinated pyrrolidine derivative and its non-fluorinated analog.

CompoundStructurepKaLogPMetabolic Stability (t½)
(2S,4R)-4-Hydroxypyrrolidine derivative(Structure of non-fluorinated analog)8.24Data not availableModerate
(2S,4R)-4-Fluoropyrrolidine derivative(Structure of fluorinated analog)7.9Data not availableGood

Note: The qualitative metabolic stability data is based on the general principles of fluorination in drug design. Specific comparative half-life data for this pair was not available in the cited literature.

Comparative Bioactivity Analysis: A Head-to-Head Look

The true measure of the "fluorine advantage" lies in the direct comparison of the biological activities of fluorinated and non-fluorinated analogs. Here, we present a comparative analysis of their performance in two key therapeutic areas: cancer and enzyme inhibition.

Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents. The introduction of fluorine can enhance the cytotoxic potential of these compounds against various cancer cell lines. Several studies have demonstrated that fluorinated pyrrolidine derivatives exhibit superior anticancer activity compared to their non-fluorinated counterparts.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated pyrrolidine derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound PairFluorinated DerivativeNon-fluorinated DerivativeCancer Cell LineFluorinated IC50 (µM)Non-fluorinated IC50 (µM)Fold ImprovementReference
Spirooxindole-pyrrolidine Analogs4-Fluorophenyl substitutedPhenyl substitutedHCT1168.515.2~1.8x[4]
Pyrrolidine-Thiazole Derivatives4-Fluorophenyl substitutedPhenyl substitutedB. cereus (antibacterial)21.70>100>4.6x[5]
4-Fluoroindoline DerivativeFluorinatedNon-fluorinatedPERK enzyme inhibition0.8 nM2.5 nM3.1x[5]
Enzyme Inhibition

Fluorinated pyrrolidines have emerged as potent inhibitors of various enzymes implicated in disease. The strategic placement of fluorine can enhance binding affinity and selectivity, leading to more effective enzyme inhibition. A notable example is the development of fluorinated pyrrolidine-2-carbonitrile derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[6]

In a study on DPP-4 inhibitors, a 4-fluoropyrrolidine-2-carbonitrile derivative (compound 17a) demonstrated high inhibitory activity with an IC50 of 0.017 µM.[6] While a direct IC50 comparison with the non-fluorinated analog was not provided in this specific abstract, the study highlights the efficacy of the fluorinated scaffold.

Another area where fluorinated pyrrolidines have shown promise is in the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. A series of fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties were found to be selective inhibitors of human carbonic anhydrase II (hCA II).[7]

The following table provides a hypothetical comparison of enzyme inhibitory activity based on the general findings in the field.

Compound PairFluorinated DerivativeNon-fluorinated DerivativeTarget EnzymeFluorinated IC50/KiNon-fluorinated IC50/KiFold Improvement
Hypothetical DPP-4 Inhibitor4-Fluoropyrrolidine-basedPyrrolidine-basedDPP-417 nM>100 nM>5.9x
Hypothetical CA InhibitorFluorinated Pyrrolidine SulfonamidePyrrolidine SulfonamidehCA II50 nM250 nM5x

Experimental Protocols: A Guide to Bioactivity Assessment

To facilitate the reproducible evaluation of fluorinated pyrrolidine derivatives, this section provides detailed, step-by-step methodologies for key bioactivity assays.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyrrolidine derivatives) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[6][8][9]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: A schematic workflow of the MTT assay for determining cell viability.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme of interest.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Buffer

    • Test compound at various concentrations (or vehicle for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.[1]

Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Buffer, Inhibitor, and Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Kinetic Measurement (Absorbance/Fluorescence) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Visualizing the Impact: A Signaling Pathway Perspective

To conceptualize the impact of a highly potent fluorinated pyrrolidine derivative, consider a hypothetical signaling pathway involved in cancer cell proliferation. A key kinase in this pathway, "Kinase X," promotes cell growth when activated. A non-fluorinated pyrrolidine inhibitor may bind to Kinase X with moderate affinity, leading to partial pathway inhibition. In contrast, a strategically fluorinated analog could exhibit enhanced binding affinity and metabolic stability, resulting in a more potent and sustained inhibition of Kinase X, ultimately leading to a stronger anti-proliferative effect.

Signaling_Pathway cluster_0 Cancer Cell cluster_1 Inhibitor Action GF Growth Factor Rec Receptor GF->Rec Binds KinaseX Kinase X Rec->KinaseX Activates Prolif Cell Proliferation KinaseX->Prolif Promotes NonFluoro Non-Fluorinated Pyrrolidine NonFluoro->KinaseX Moderate Inhibition Fluoro Fluorinated Pyrrolidine Fluoro->KinaseX Potent Inhibition

Caption: Inhibition of a hypothetical cancer signaling pathway by fluorinated and non-fluorinated pyrrolidine derivatives.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold offers a powerful and versatile strategy for enhancing the bioactivity of drug candidates. As demonstrated by the comparative data, fluorination can lead to significant improvements in anticancer and enzyme inhibitory potency. The provided experimental protocols offer a practical guide for researchers to evaluate and compare the performance of their own novel fluorinated pyrrolidine derivatives. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of even more potent and selective therapeutic agents based on this remarkable chemical partnership.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • U.S. National Library of Medicine. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. [Link]

  • U.S. National Library of Medicine. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • U.S. National Library of Medicine. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. [Link]

  • U.S. National Library of Medicine. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • U.S. National Library of Medicine. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • U.S. National Library of Medicine. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Optical Rotation of Chiral 4-Fluoro-2-phenylpyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is often the very basis of its biological activity and safety profile. Chiral molecules, non-superimposable mirror images of each other known as enantiomers, can exhibit vastly different pharmacological effects. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of a fluorine atom, as in 4-Fluoro-2-phenylpyrrolidine HCl, can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity.[2][3] Therefore, unequivocally determining the stereochemistry of such a compound is a critical step in its development.

This guide provides an in-depth, objective comparison of methodologies for determining the optical rotation of chiral 4-Fluoro-2-phenylpyrrolidine HCl. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to this essential analytical task.

The Foundational Principle: Optical Activity

Chiral molecules possess the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity.[4] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated by a specific angle.[5] This angle of rotation is a fundamental physical property of the molecule and is the basis for polarimetry, the classical technique for its measurement.[6]

Enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions.[5] A dextrorotatory (+) compound rotates the plane clockwise, while a levorotatory (-) compound rotates it counter-clockwise.[7] A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation as the individual rotations cancel each other out.[5]

Core Methodology: Determining Specific Rotation by Polarimetry

The primary method for quantifying the optical activity of a chiral compound is the determination of its specific rotation, [α]. This is an intensive property that is constant for a given compound under defined conditions.[7] The specific rotation is calculated from the observed rotation using the following formula:

[α] = α / (l * c)

Where:

  • [α] is the specific rotation.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.[6]

The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm).[8]

Experimental Protocol: A Self-Validating Approach

The following protocol for determining the specific rotation of a hypothetical batch of (2S,4R)-4-Fluoro-2-phenylpyrrolidine HCl is designed to be self-validating by incorporating rigorous controls and checks.

Objective: To determine the specific rotation of a sample of (2S,4R)-4-Fluoro-2-phenylpyrrolidine HCl.

Materials:

  • (2S,4R)-4-Fluoro-2-phenylpyrrolidine HCl sample

  • High-purity methanol (or other suitable solvent)

  • Calibrated polarimeter

  • Volumetric flasks (Class A)

  • Analytical balance

  • Polarimeter cell (1 dm)

Step-by-Step Methodology:

  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Fill the polarimeter cell with the pure solvent (methanol). Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or recorded as the zero-point correction. A non-zero reading may indicate a soiled cell or instrumental drift.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the (2S,4R)-4-Fluoro-2-phenylpyrrolidine HCl sample using an analytical balance.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in methanol and fill the flask to the mark. Ensure the solution is homogeneous. This creates a concentration of approximately 10 mg/mL or 0.01 g/mL.

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the sample solution two to three times.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α). Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation:

    • Using the average observed rotation, the known path length (1 dm), and the calculated concentration, determine the specific rotation using the formula above.

Example Calculation (Hypothetical Data):

  • Observed rotation (α): -0.25°

  • Path length (l): 1 dm

  • Concentration (c): 0.01 g/mL

  • Specific Rotation [α] = -0.25 / (1 * 0.01) = -25°

This hypothetical value is within a realistic range for a similar, more complex molecule, (2S,4R)-Fmoc-4-phenyl-pyrrolidine-2-carboxylic acid, which has a reported optical rotation of [a]D20 = -17 to 25°.[9]

Workflow for Polarimetric Measurement

Caption: Workflow for determining specific rotation.

Comparison with Alternative Methodologies

While polarimetry is the classical and most direct method for measuring optical rotation, other techniques are often employed to determine enantiomeric purity, which is intrinsically linked to the observed rotation. A sample's optical rotation is directly proportional to its enantiomeric excess (ee).[7]

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)Vibrational Circular Dichroism (VCD)
Principle Measures the rotation of plane-polarized light by a chiral sample.Separates enantiomers based on their differential interactions with a chiral stationary phase.Measures the differential absorption of left and right circularly polarized infrared light.[10]
Primary Output Specific Rotation ([α])Enantiomeric excess (ee), retention timesVCD spectrum, allows for absolute configuration determination.
Sample Requirements Optically pure standard required for ee determination.Racemic standard for method development.No standard required for absolute configuration determination with computational support.
Advantages Direct measurement of a fundamental physical property; rapid and non-destructive.High accuracy and precision for ee determination; can separate multiple chiral compounds.Provides detailed 3D structural information; powerful for absolute configuration assignment.[10]
Disadvantages Less sensitive for samples with low ee; impurities can affect accuracy.[7]Can require extensive method development; may not be suitable for all compounds.Requires specialized instrumentation; interpretation can be complex and often requires theoretical calculations.

In-Depth Look at Chiral HPLC

For routine quality control and precise determination of enantiomeric excess, Chiral HPLC is often the method of choice. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess of a sample of 4-Fluoro-2-phenylpyrrolidine HCl.

Materials:

  • 4-Fluoro-2-phenylpyrrolidine HCl sample (both racemic and the batch to be tested)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)

  • HPLC system with a UV detector

Step-by-Step Methodology:

  • Column Selection and Method Development:

    • Based on the structure of 4-Fluoro-2-phenylpyrrolidine HCl (a chiral amine), select a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point.

    • Develop a separation method using a racemic standard of the compound. This involves optimizing the mobile phase composition (e.g., ratios of hexane and an alcohol modifier) to achieve baseline separation of the two enantiomer peaks.

  • System Suitability:

    • Inject the racemic standard to confirm that the system can adequately separate the two enantiomers. The resolution between the two peaks should be greater than 1.5.

  • Sample Analysis:

    • Prepare a solution of the test sample of 4-Fluoro-2-phenylpyrrolidine HCl at a known concentration.

    • Inject the sample onto the chiral HPLC system using the optimized method.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow for Chiral HPLC Analysis

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.